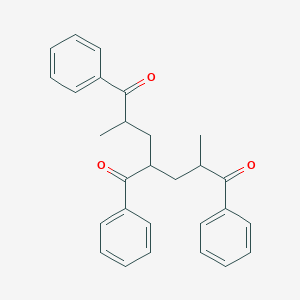
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione is an organic compound characterized by its complex structure, which includes benzoyl, dimethyl, and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures (0°C) and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure by removing oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethylbenzene structure but lacks the benzoyl and diphenyl groups.
Thiazole Derivatives: These compounds have diverse biological activities and share some structural similarities with 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
61518-58-9 |
|---|---|
分子式 |
C28H28O3 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
4-benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C28H28O3/c1-20(26(29)22-12-6-3-7-13-22)18-25(28(31)24-16-10-5-11-17-24)19-21(2)27(30)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
InChI 键 |
FXABKBJEGVVUTG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CC(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


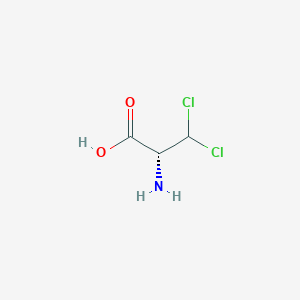
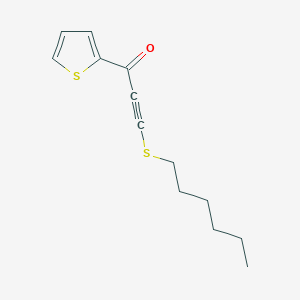
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
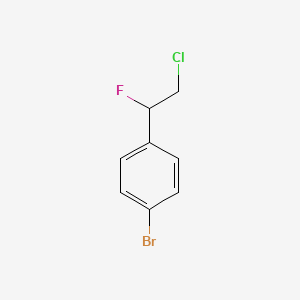
![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
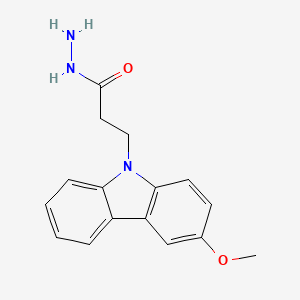
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
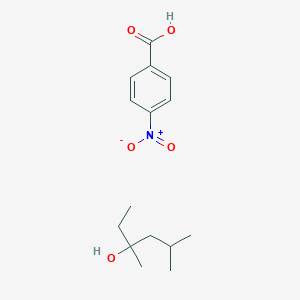


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)

![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
